Tert-butylphenylsilane

Description

tert-Butyldiphenylchlorosilane (C₁₆H₁₉ClSi, MW 274.85 g/mol) is a silicon-based reagent widely employed in organic synthesis as a protective group for alcohols and amines. Its structure features a central silicon atom bonded to a tert-butyl group, two phenyl rings, and a reactive chlorine substituent. The tert-butyl group provides steric bulk, while the phenyl rings enhance stability through π-π interactions. This compound is pivotal in pharmaceutical intermediates and complex molecule synthesis due to its selective reactivity and ease of removal under mild acidic conditions .

Properties

CAS No. |

17873-11-9 |

|---|---|

Molecular Formula |

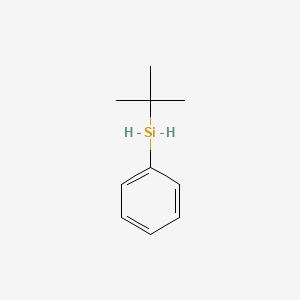

C10H16Si |

Molecular Weight |

164.32 g/mol |

IUPAC Name |

tert-butyl(phenyl)silane |

InChI |

InChI=1S/C10H16Si/c1-10(2,3)11-9-7-5-4-6-8-9/h4-8H,11H2,1-3H3 |

InChI Key |

LLBSSEQAXQNVPC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)[SiH2]C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butylphenylsilane can be synthesized through several methods. One common method involves the reaction of phenylsilane with tert-butyl chloride in the presence of a catalyst such as aluminum chloride. The reaction proceeds as follows:

C6H5SiH3+(CH3)3CCl→C6H5SiH2C(CH3)3+HCl

Another method involves the hydrosilylation of tert-butylacetylene with phenylsilane in the presence of a platinum catalyst. This reaction is typically carried out under mild conditions and yields high purity this compound.

Industrial Production Methods

Industrial production of this compound often involves large-scale hydrosilylation processes. These processes utilize continuous flow reactors and advanced catalysts to achieve high yields and purity. The use of platinum-based catalysts is common in industrial settings due to their efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

Tert-butylphenylsilane undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form tert-butylphenylsilanol using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to form phenylsilane using reducing agents like lithium aluminum hydride.

Substitution: this compound can undergo substitution reactions with halogens or other electrophiles to form various substituted silanes.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.

Reduction: Lithium aluminum hydride; usually performed in anhydrous ether or tetrahydrofuran.

Substitution: Halogens (e.g., chlorine, bromine); reactions are often conducted in the presence of a catalyst such as aluminum chloride.

Major Products Formed

Oxidation: Tert-butylphenylsilanol

Reduction: Phenylsilane

Substitution: Various substituted silanes depending on the electrophile used

Scientific Research Applications

Tert-butylphenylsilane has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds. It is also employed in the synthesis of silane-based polymers and materials.

Biology: The compound is used in the study of silicon-based biochemistry and the development of silicon-containing pharmaceuticals.

Medicine: this compound derivatives are investigated for their potential use in drug delivery systems and as therapeutic agents.

Industry: It is used in the production of silicone-based materials, coatings, and adhesives. The compound is also utilized in the manufacture of electronic components and semiconductors.

Mechanism of Action

The mechanism of action of tert-butylphenylsilane involves its ability to form stable carbon-silicon bonds. The silicon atom in the compound can act as a nucleophile or electrophile, depending on the reaction conditions. This versatility allows this compound to participate in a wide range of chemical reactions. The molecular targets and pathways involved in its reactions are primarily related to its silicon center and the surrounding substituents.

Comparison with Similar Compounds

Reactivity and Functional Group Influence

- Chlorine Substituent : The Cl atom in tert-butyldiphenylchlorosilane enables nucleophilic substitution, making it ideal for protecting alcohols (e.g., forming stable silyl ethers). In contrast, di-tert-butylfluorophenylsilane (C₁₆H₁₉FSi) exhibits lower electrophilicity due to the stronger Si-F bond, requiring harsher conditions for deprotection .

- Steric Effects : The tert-butyl group in tert-butyldiphenylchlorosilane provides significant steric hindrance, reducing side reactions. tert-Butoxytriphenylsilane (C₂₂H₂₄OSi), with three phenyl groups and a tert-butoxy substituent, demonstrates enhanced steric shielding, useful in stabilizing reactive intermediates .

- Hybrid Structures: Compounds like tert-butyldimethyl((trimethylsilyl)non-en-yn-oxy)silane (C₁₈H₃₆OSi₂) combine multiple silicon centers and alkyne chains, enabling applications in polymer chemistry and cross-coupling reactions .

Research Findings and Data

Thermal Stability Comparison

| Compound | Decomposition Temperature (°C) | Solubility (Common Solvents) |

|---|---|---|

| tert-Butyldiphenylchlorosilane | 220–240 | THF, DCM, toluene |

| Di-tert-butylfluorophenylsilane | >300 | DCM, ether |

| tert-Butoxytriphenylsilane | 180–200 | Chloroform, benzene |

Protective Group Efficiency

| Substrate | tert-Butyldiphenylchlorosilane Yield (%) | Competing Silane Yield (%) |

|---|---|---|

| Primary Alcohol | 92 | 85 (TMS-Cl) |

| Secondary Alcohol | 88 | 78 (TBS-Cl) |

| Phenol | <5 | 10 (TBDPS-Cl) |

TMS-Cl = Trimethylsilyl chloride; TBS-Cl = tert-Butyldimethylsilyl chloride; TBDPS-Cl = tert-Butyldiphenylsilyl chloride

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.